N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride
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Overview
Description
“N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1172854-22-6 . It has a molecular weight of 209.12 and its linear formula is C8 H12 N2 . 2 Cl H .
Molecular Structure Analysis
The linear formula of “this compound” is C8 H12 N2 . 2 Cl H . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms. The structure is based on a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a methyl group and a methanamine group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 209.12 . The compound is stored at -20°C .Scientific Research Applications
Cytochrome P450 Enzyme Inhibition
Research on the selectivity and potency of chemical inhibitors against Cytochrome P450 (CYP) isoforms is crucial for understanding metabolism-based drug-drug interactions. This understanding helps in predicting potential adverse interactions when multiple drugs are coadministered. The review by Khojasteh et al. (2011) provides insights into the chemical inhibitors of major human hepatic CYP isoforms, which is essential for drug metabolism studies and the development of safer pharmaceuticals (Khojasteh et al., 2011).
Paraquat Poisoning and Lung Toxicity
Dinis-Oliveira et al. (2008) review the toxicological profile of paraquat dichloride, a herbicide known for its pulmonary toxicity, focusing on mechanisms of lung toxicity and potential treatment options. This work highlights the importance of understanding toxic substances to develop effective treatments for poisonings (Dinis-Oliveira et al., 2008).
Biopolymer Modification for Drug Delivery
Petzold-Welcke et al. (2014) discuss the chemical modification of xylan, a biopolymer, for creating ethers and esters with specific properties, such as drug delivery applications. This research indicates the potential of modified biopolymers in medical applications, including their use as vehicles for targeted drug delivery (Petzold-Welcke et al., 2014).
Solvent Efficacy in Pharmaceutical Sciences
The review by Jouyban et al. (2010) examines N-Methyl-2-pyrrolidone's (NMP) role as a solubilizing agent, comparing its physicochemical properties, solubilization efficacy, toxicity, and side effects with other solvents used in the pharmaceutical industry. This comprehensive review underlines the importance of solvent selection in the formulation of pharmaceutical products (Jouyban et al., 2010).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride involves the reaction of 3-methyl-4-pyridinecarboxaldehyde with methylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "3-methyl-4-pyridinecarboxaldehyde", "Methylamine", "Reducing agent (e.g. sodium borohydride)", "Hydrochloric acid" ], "Reaction": [ "Add 3-methyl-4-pyridinecarboxaldehyde to a solution of methylamine in a suitable solvent (e.g. ethanol) and stir at room temperature for several hours to form the imine intermediate.", "Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir until the reaction is complete.", "Acidify the reaction mixture with hydrochloric acid to yield the dihydrochloride salt of N-Methyl-1-(3-methyl-4-pyridinyl)methanamine." ] } | |
CAS No. |
1172854-22-6 |
Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
N-methyl-1-(3-methylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-5-10-4-3-8(7)6-9-2;/h3-5,9H,6H2,1-2H3;1H |
InChI Key |
NRMHSSHTDJCKMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)CNC.Cl.Cl |
Canonical SMILES |
CC1=C(C=CN=C1)CNC.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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